tribromoacetamide
Overview
Description
tribromoacetamide is an organic compound with the molecular formula C2H2Br3NO. It is a derivative of acetamide where three hydrogen atoms on the methyl group are replaced by bromine atoms. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tribromoacetamide can be synthesized through the bromination of acetamide. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure the substitution of hydrogen atoms with bromine atoms. The reaction is usually carried out in a solvent such as acetic acid or chloroform to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: tribromoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form acetic acid and other by-products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as substituted amides or thiol derivatives.
Reduction Reactions: Less brominated acetamides or acetamide itself.
Hydrolysis: Acetic acid and other related compounds.
Scientific Research Applications
tribromoacetamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which tribromoacetamide exerts its effects involves the interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The bromine atoms play a crucial role in the reactivity and specificity of the compound, allowing it to interact with various biological pathways.
Comparison with Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but with chlorine atoms instead of bromine.
2,2,2-Trifluoroacetamide: Contains fluorine atoms, leading to different reactivity and applications.
2,2,2-Tribromoethanol: Another brominated compound with different functional groups and uses.
Uniqueness: tribromoacetamide is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2,2,2-tribromoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCCSQMJUGMAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Br)(Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50532487 | |
Record name | 2,2,2-Tribromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50532487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-47-8 | |
Record name | 2,2,2-Tribromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50532487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-aryl-2,2,2-tribromoacetamides revealed by the research?
A1: The research focused on analyzing the crystal structures of three different N-aryl-2,2,2-tribromoacetamides, highlighting the diverse weak interactions present within their crystal lattices []. While the specific aryl substituents aren't detailed in the abstract, the study underscores that these modifications lead to variations in intermolecular interactions, such as halogen bonding and pi-stacking, within the crystal structures. This insight suggests that altering the aryl group can significantly influence the solid-state packing and potentially the physicochemical properties of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.